molecular formula C10H6N2OS2 B2390785 2,5-Dithiophen-2-yl-1,3,4-oxadiazole CAS No. 24447-14-1

2,5-Dithiophen-2-yl-1,3,4-oxadiazole

Cat. No. B2390785
CAS RN: 24447-14-1
M. Wt: 234.29
InChI Key: NSEQPFDDIHMPDU-UHFFFAOYSA-N
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Description

2,5-Dithiophen-2-yl-1,3,4-oxadiazole is a chemical compound with the molecular formula C10H6N2OS2 and a molecular weight of 234.30 . It is a heterocyclic compound that contains two nitrogen atoms and one oxygen atom, forming a five-membered ring .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including 2,5-Dithiophen-2-yl-1,3,4-oxadiazole, involves various methods . For instance, 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .


Molecular Structure Analysis

The molecular structure of 2,5-Dithiophen-2-yl-1,3,4-oxadiazole consists of a five-membered heterocyclic ring with two nitrogen atoms and one oxygen atom . The structure exhibits C–H…N intermolecular interactions and is stabilized by π–π interactions between the oxadiazole and phenyl rings .


Physical And Chemical Properties Analysis

2,5-Dithiophen-2-yl-1,3,4-oxadiazole has a density of 1.392 and a melting point of 120℃ . It exhibits good fluorescent properties with high quantum yield, making it a promising material for organic light-emitting diodes (OLEDs) .

Future Directions

1,3,4-oxadiazole derivatives, including 2,5-Dithiophen-2-yl-1,3,4-oxadiazole, have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture . They exhibit a wide range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . Therefore, new methods of obtaining complex structures containing oxadiazole rings are being sought, and these compounds could be used in the future in medicine and agriculture .

Mechanism of Action

Target of Action

The primary targets of 2,5-Dithiophen-2-yl-1,3,4-oxadiazole are organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . The compound is used in the design and synthesis of symmetrical 2,5-disubstituted thiophenic derivatives containing 1,3,4-oxadiazole moiety as blue emitting materials .

Mode of Action

2,5-Dithiophen-2-yl-1,3,4-oxadiazole interacts with its targets by exhibiting good fluorescent properties with high quantum yield . It is amongst the most widely studied classes of electron-injection/hole-blocking materials due to their electron deficiency, high photoluminescence quantum yield, good thermal, and chemical stabilities .

Biochemical Pathways

The compound affects the biochemical pathways related to the emission of light in OLEDs. It is used to tune the emission colors in the entire region of the visible spectrum . The compound’s interaction with its targets results in different emission properties with different substitutions .

Pharmacokinetics

Its high thermal and chemical stabilities suggest that it may have good bioavailability in the appropriate environments .

Result of Action

The result of the action of 2,5-Dithiophen-2-yl-1,3,4-oxadiazole is the production of blue light in OLEDs . The compound is also used as an electron-transport material in multilayer OLEDs .

Action Environment

The action of 2,5-Dithiophen-2-yl-1,3,4-oxadiazole is influenced by environmental factors such as temperature and chemical conditions. Its good thermal and chemical stabilities suggest that it can function effectively in a variety of environments .

properties

IUPAC Name

2,5-dithiophen-2-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2OS2/c1-3-7(14-5-1)9-11-12-10(13-9)8-4-2-6-15-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEQPFDDIHMPDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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